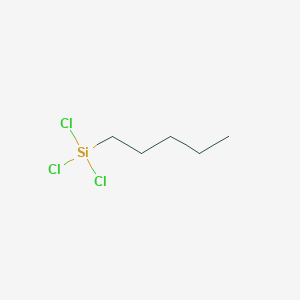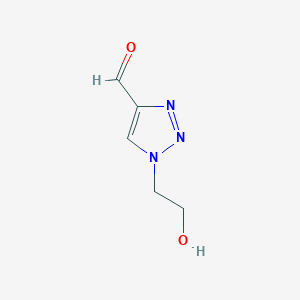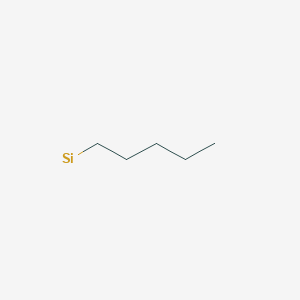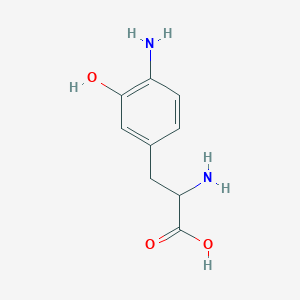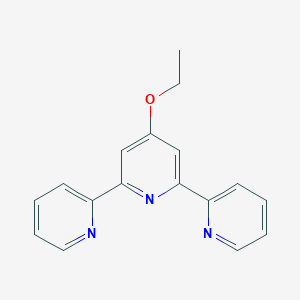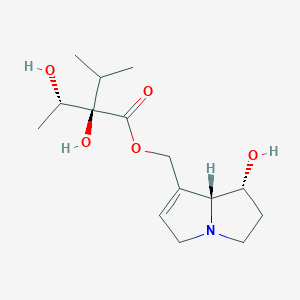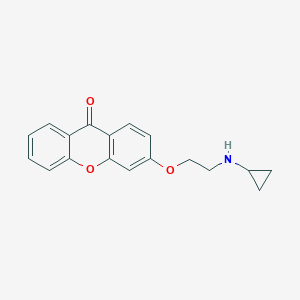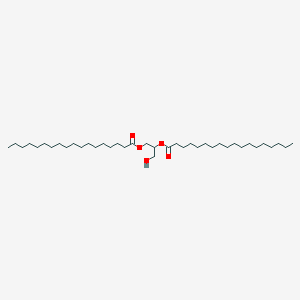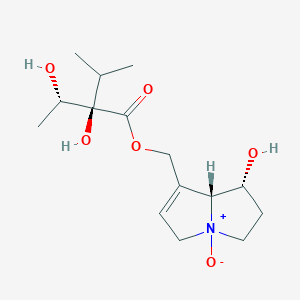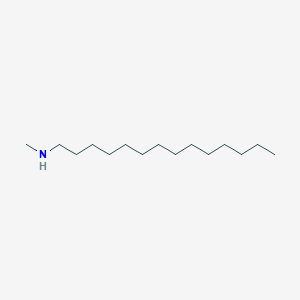
Pregnenediol
説明
Pregnenediol is a metabolite of the steroid hormone precursor pregnenolone, which is synthesized in various tissues, including the brain and adrenal glands. Pregnenolone itself is a key intermediate in the biosynthesis of all steroid hormones and exerts multiple biological effects, including anti-inflammatory properties and the potential to enhance memory and learning . Pregnenediol is also found in the urine as a metabolite, indicating its role in the metabolism and excretion of steroid hormones .
Synthesis Analysis
The synthesis of pregnenolone and its derivatives, including pregnenediol, has been extensively studied. Pregnenolone can be synthesized from cholesterol through the action of cytochrome P-450scc, with the first hydroxylation at the 22R position being rate-limiting . Additionally, pregnenolone derivatives have been synthesized by incubating the steroid with adrenal mitochondria, resulting in the formation of various fatty acid esters . Synthetic analogs of pregnenolone, such as the t-butyl analog of 20-hydroxycholesterol, have been created to study the metabolism and biosynthetic pathways of pregnenolone .
Molecular Structure Analysis
The molecular structure of pregnenolone and its derivatives is characterized by the presence of a pregnane skeleton. New pregnene derivatives have been isolated from natural sources, such as Solenostemma argel leaves, and their structures have been established through spectral analysis . The structural modifications of pregnenolone, including the introduction of heterocyclic moieties at the C-17 position, have been explored to develop novel anti-osteoporotic agents .
Chemical Reactions Analysis
Pregnenolone and its derivatives undergo various chemical reactions, including esterification with fatty acids and conversion into other steroid hormones. The synthesis of chalconyl pregnenolones involves the transformation of pregnenolone into chalcone derivatives, which have shown significant antimicrobial activity . The total synthesis of marine-derived pregnenes, such as (+)-03219A, involves a series of transformations, including rearrangement processes to establish the correct stereochemistry at key quaternary centers .
Physical and Chemical Properties Analysis
The physical and chemical properties of pregnenolone and its derivatives are influenced by their molecular structure. The lipophilicity of pregnenolone esters, for example, is determined by the nature of the fatty acid moiety attached to the steroid nucleus . The biological activity of pregnenolone derivatives, such as their anti-inflammatory and neuroprotective effects, is also a result of their chemical properties . The pregnene derivatives isolated from natural sources exhibit unique spectral characteristics that aid in their structural elucidation .
科学的研究の応用
Metabolic Pathways and Biosynthesis
Pregnenediol, a steroid hormone, has been identified in various metabolic and biosynthetic pathways. A notable discovery was its isolation from the urine of patients with adrenocortical carcinoma, indicating its role in steroid metabolism and potential implications in adrenal gland function (Schiller, Miller, Dorfman, Sevringhaus, & McCullagh, 1945). Further research in porcine testes revealed that pregnenediol is a metabolite in the biosynthesis of 16‐androstene, suggesting its importance in reproductive biology (Kwan, Honour, & Gower, 1984).
Role in Development and Aging
Pregnenediol has been studied for its changing levels during different stages of human development. For instance, its continuous increase from prepuberty to adulthood in urine samples indicates an enhanced adrenal biosynthetic activity, particularly significant during the years leading to sexual maturation (Kecskés, Juricskay, & Czira, 1980).
Implications in Medical Conditions
Research has shown pregnenediol's involvement in various medical conditions. For example, its metabolism was studied in the context of benign essential hypertension, revealing altered excretion patterns that could provide insights into the disease's pathophysiology (Tan, Nowaczynski, Kuchel, & Genest, 1974). Moreover, it was identified in the urine of patients with 17 alpha-hydroxylase deficiency, suggesting its relevance in diagnosing and understanding this endocrine disorder (Blau, Zachmann, Kempken, Staudenmann, Möhr, & Curtius, 1987).
作用機序
Target of Action
Pregnenediol, also known as Pregnanediol, is an inactive metabolic product of progesterone . It primarily targets the progesterone receptors in the body . These receptors are part of the steroid hormone receptor family and play a crucial role in various physiological processes, including the menstrual cycle, pregnancy, and embryogenesis .
Mode of Action
Pregnenediol interacts with its targets, the progesterone receptors, indirectly. As a metabolite of progesterone, its presence in the body is indicative of progesterone activity. Progesterone binds to its receptors, leading to a series of cellular changes that include gene expression modulation and protein synthesis .
Biochemical Pathways
Pregnenediol is part of the steroid hormone biosynthesis pathway. It is produced from progesterone through the action of various enzymes, including 5α-reductase, 3α-hydroxysteroid dehydrogenase, and 20α-hydroxysteroid dehydrogenase . The presence of pregnenediol in the body indicates the activity of these pathways and the overall production of progesterone .
Pharmacokinetics
The pharmacokinetics of pregnenediol, like that of progesterone, involves absorption, distribution, metabolism, and excretion (ADME). Progesterone is metabolized in the liver and spleen, with about 50% following the 5α pathway, another 35% following 3β metabolism, and 9% processed through the 20α pathway . Pregnenediol, being a metabolite, is already a product of this metabolism. It is excreted in urine, providing an indirect way to measure progesterone levels in the body .
Result of Action
These include preparing the uterus for pregnancy, maintaining pregnancy, and influencing various aspects of nervous system function .
Action Environment
The action of pregnenediol, and by extension progesterone, can be influenced by various environmental factors. For instance, certain environmental endocrine disruptors can modulate the activity of the progesterone receptor, potentially impacting the effectiveness and stability of progesterone’s action . Furthermore, the concentration of pregnenediol can vary with different phases of the menstrual cycle , indicating that physiological conditions can also influence its levels.
将来の方向性
Future research could focus on the development of non-invasive self-testing methods for detecting ovulation using pregnanediol . This could be valuable for women planning conception, practicing contraception, or undergoing infertility investigations or treatment . Further studies could also explore the potential of pregnanediol as a biomarker for various conditions .
特性
IUPAC Name |
(3S,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,13,15-19,22-23H,5-12H2,1-3H3/t13-,15-,16-,17+,18-,19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAQQTDJEXMIMF-YZXCLFAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801009158 | |
| Record name | Pregn-5-ene-3,20-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801009158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pregnenediol | |
CAS RN |
901-56-4 | |
| Record name | 5-Pregnene-3,20-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000901564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pregn-5-ene-3,20-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801009158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PREGNENEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z565YJO1O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 7-[2-[2-(8-methoxycarbonyl-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl)propan-2-ylperoxy]propan-2-yl]-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate](/img/structure/B129439.png)
